molecular formula C14H17N2O5S2- B11625826 [(2-{[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}ethyl)sulfanyl]sulfonate

[(2-{[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}ethyl)sulfanyl]sulfonate

Cat. No.: B11625826
M. Wt: 357.4 g/mol
InChI Key: PTXXDIOVHKOXFS-UHFFFAOYSA-M
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Description

[(2-{[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}ethyl)sulfanyl]sulfonate is a complex organic compound that features an indole moiety, a carbamoyl group, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-{[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}ethyl)sulfanyl]sulfonate typically involves multiple steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Ethyl Chain: The ethyl chain can be attached through alkylation reactions using ethyl halides.

    Formation of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of the indole derivative with isocyanates.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions using thiols.

    Formation of the Sulfonate Group: The sulfonate group can be introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(2-{[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}ethyl)sulfanyl]sulfonate can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2-{[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}ethyl)sulfanyl]sulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [(2-{[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}ethyl)sulfanyl]sulfonate involves its interaction with specific molecular targets. The indole moiety allows it to interact with biological receptors, while the carbamoyl and sulfonate groups contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

[(2-{[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}ethyl)sulfanyl]sulfonate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N2O5S2-

Molecular Weight

357.4 g/mol

IUPAC Name

5-methoxy-3-[2-(3-sulfonatosulfanylpropanoylamino)ethyl]-1H-indole

InChI

InChI=1S/C14H18N2O5S2/c1-21-11-2-3-13-12(8-11)10(9-16-13)4-6-15-14(17)5-7-22-23(18,19)20/h2-3,8-9,16H,4-7H2,1H3,(H,15,17)(H,18,19,20)/p-1

InChI Key

PTXXDIOVHKOXFS-UHFFFAOYSA-M

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCSS(=O)(=O)[O-]

Origin of Product

United States

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